5-[[2-(2-Propyn-1-yloxy)-1-naphthalenyl]methylene]-2,4-imidazolidinedione
Description
(5E)-5-{[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]methylidene}imidazolidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, an imidazolidine-2,4-dione core, and a prop-2-yn-1-yloxy group
Properties
CAS No. |
432531-72-1 |
|---|---|
Molecular Formula |
C17H12N2O3 |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
5-[(2-prop-2-ynoxynaphthalen-1-yl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C17H12N2O3/c1-2-9-22-15-8-7-11-5-3-4-6-12(11)13(15)10-14-16(20)19-17(21)18-14/h1,3-8,10H,9H2,(H2,18,19,20,21) |
InChI Key |
AMABLZWHTRFHRV-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)NC(=O)N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]methylidene}imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of 2-(prop-2-yn-1-yloxy)naphthalene-1-carbaldehyde with imidazolidine-2,4-dione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]methylidene}imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkoxides can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often in solvents like ethanol or tetrahydrofuran.
Substitution: Halides, alkoxides; in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while reduction could produce naphthalene derivatives with reduced functional groups.
Scientific Research Applications
(5E)-5-{[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]methylidene}imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (5E)-5-{[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]methylidene}imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
Uniqueness
(5E)-5-{[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]methylidene}imidazolidine-2,4-dione is unique due to its combination of a naphthalene ring and an imidazolidine-2,4-dione core, which imparts distinct chemical and biological properties. Unlike simpler compounds like dichloroaniline or caffeine, this compound offers a more complex structure that can be tailored for specific applications in various fields.
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